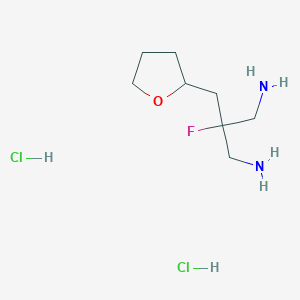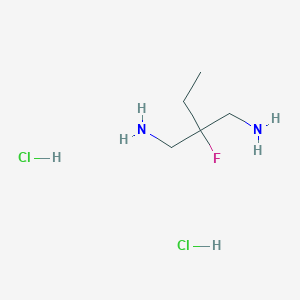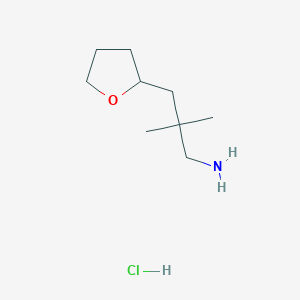
5-Chloro-4-(difluoromethoxy)picolinaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Reagent Applications
Picolinaldehyde derivatives, including those with halogen substitutions, have been explored for their potential as analytical reagents. For instance, heterocyclic azomethine compounds, including picolinaldehyde derivatives, show promise due to their ability to form strongly colored chelates with metal ions, which can be utilized in spectrophotometric analyses (Otomo & Kodama, 1973).
Studies on Hydrogen Bonding and Tautomerism
Research has explored the stabilization of enol forms by strong hydrogen bonding and zwitterion-assisted interconversion in picolinaldehyde derivatives. These studies help in understanding the keto-enol tautomerism and the role of solvent and temperature in stabilizing different tautomers, which is crucial for designing compounds with desired reactivity and properties (Sigalov et al., 2010).
Synthesis of Novel Compounds
The ability of picolinaldehyde derivatives to undergo various reactions has been harnessed in the synthesis of novel compounds, including merocyanine dyes with imide functional groups. These compounds exhibit unique properties like triple hydrogen bonding to melamine receptors, highlighting their potential in developing new materials with specific optical properties (Würthner & Yao, 2003).
Selective Metal Ion Detection
Picolinaldehyde derivatives have been utilized for the selective determination of metal ions, such as cobalt, in complex samples. These compounds can form colored complexes with specific metal ions, enabling their use in selective detection methods, which are beneficial in analytical chemistry and environmental monitoring (Ariza, Pavón, & Pino, 1976).
Herbicide Development
Research has demonstrated the utility of picolinaldehyde derivatives in the synthesis of fluoropicolinate herbicides, providing a method for creating potent agricultural chemicals. This work illustrates the application of such derivatives in developing new herbicide molecules with potentially enhanced efficacy and specificity (Johnson et al., 2015).
Propiedades
IUPAC Name |
5-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGAZIUXJCKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B1484714.png)









![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)
